![molecular formula C11H13BrFNO2S B2883276 1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine CAS No. 1790694-16-4](/img/structure/B2883276.png)

1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

A study by Karaman et al. (2016) introduced the synthesis of sulfonyl hydrazone having piperidine derivatives, which showed significant antioxidant capacity and anticholinesterase activity. These compounds, including variations with 5-bromo-2-fluorobenzene sulfonyl, were synthesized and evaluated for their biological activities. The study highlighted the importance of the sulfonyl hydrazone scaffold and piperidine rings in medicinal chemistry, particularly for their roles in inhibiting lipid peroxidation and scavenging free radicals. This research suggests potential applications in developing therapeutic agents targeting oxidative stress and cholinesterase-related disorders (Karaman et al., 2016).

Anticancer Agent Synthesis

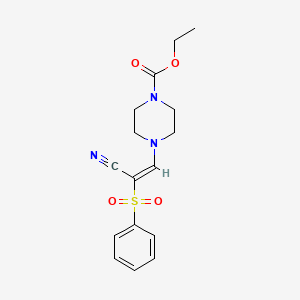

Rehman et al. (2018) explored the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids as promising anticancer agents. The synthesis involved ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate, leading to compounds with strong anticancer activities. This research underscores the potential of piperidine derivatives, such as 1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine, in developing novel anticancer therapies. The findings indicate that modifications to the piperidine structure can yield significant therapeutic benefits in cancer treatment (Rehman et al., 2018).

SuFEx Clickable Reagent for Regioselective Synthesis

Leng and Qin (2018) developed a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), featuring a sulfonyl fluoride group for regioselective synthesis. Although not directly mentioning this compound, this study highlights the broader application of bromo- and fluoro-substituted sulfonyl compounds in chemical synthesis. The unique properties of these compounds facilitate their use as tris-electrophiles and clickable materials for constructing complex molecules, such as functionalized isoxazoles (Leng & Qin, 2018).

Corrosion Inhibition Studies

Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives on iron, emphasizing the role of molecular structure in their effectiveness. Although the study focused on different piperidine derivatives, it suggests that compounds like this compound could be explored for their potential in corrosion inhibition applications, providing insights into the design of more effective corrosion inhibitors (Kaya et al., 2016).

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its target could be related to this process.

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition involves the donation of electrons to form a new bond, while transmetalation involves the transfer of groups from one metal to another .

Biochemical Pathways

Given its potential role in suzuki–miyaura cross-coupling reactions , it may be involved in pathways related to carbon-carbon bond formation.

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially facilitate the formation of new carbon-carbon bonds .

Action Environment

The success of suzuki–miyaura cross-coupling reactions, in which similar compounds are used, is known to originate from a combination of exceptionally mild and functional group tolerant reaction conditions .

Properties

IUPAC Name |

1-(5-bromo-2-fluorophenyl)sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO2S/c12-9-4-5-10(13)11(8-9)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGVIDXDGBGGKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethoxyphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2883193.png)

![Methyl 4-[[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate](/img/structure/B2883195.png)

![Ethyl 5-(3-fluorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2883197.png)

![1,7-dimethyl-3-phenethyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2883198.png)

![[1-(4-Fluorophenyl)cyclopropyl]-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2883203.png)

![2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2883210.png)

![N-(thieno[2,3-d]pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2883214.png)